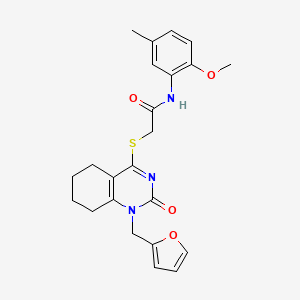
2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 899986-95-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N3O4S, with a molecular weight of 425.5 g/mol. The structure features a furan ring and a hexahydroquinazoline moiety linked via a thioether bond to an acetamide group. This unique structural combination is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thioacetamide group can participate in various biochemical reactions, potentially leading to inhibition of specific enzymes or modulation of receptor activities. The furan and quinazoline moieties may also enhance the compound's affinity for biological targets.
Anticancer Activity
Research has suggested that compounds with quinazoline structures can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Specific derivatives have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory effects at micromolar concentrations.
Study on Related Compounds
A study published in Nature explored the biological activities of furan-containing compounds against SARS-CoV-2. The researchers reported that certain derivatives exhibited IC50 values in the low micromolar range (1.55 - 10.76 µM), indicating effective inhibition of viral protease activity . While this study did not focus directly on the compound , it highlights the potential for similar compounds to exhibit antiviral effects.
| Compound | IC50 (µM) | Target |
|---|---|---|
| F8–B6 | 1.57 | SARS-CoV-2 Mpro |
| F8–B22 | 1.55 | SARS-CoV-2 Mpro |
| 2-((1-(furan-2-ylmethyl)... | N/A | N/A |
Cytotoxicity Assessment
In vitro cytotoxicity studies are crucial for evaluating the safety profile of new compounds. For example, related compounds demonstrated low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells . This suggests that while these compounds may effectively inhibit viral targets, they do not significantly harm healthy cells at therapeutic concentrations.
Propriétés
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-9-10-20(29-2)18(12-15)24-21(27)14-31-22-17-7-3-4-8-19(17)26(23(28)25-22)13-16-6-5-11-30-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZTMZLHYPTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














